3-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a furyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE typically involves multiple steps, starting with the preparation of the triazole ringThe phenoxymethyl and furyl groups are then added through a series of substitution reactions, often using reagents such as phenol and furfural .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the triazole ring or the furyl group.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the triazole ring can lead to various reduced triazole derivatives.
Scientific Research Applications
N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxymethyl and furyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Phenoxymethyl derivatives: Compounds like phenoxymethylpenicillin, which is used as an antibiotic.
Uniqueness
What sets N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
(E)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-(phenoxymethyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C15H14N4O2S/c1-22-15-18-16-11-19(15)17-9-13-7-8-14(21-13)10-20-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3/b17-9+ |
InChI Key |
DMEGVMNENZQYDJ-RQZCQDPDSA-N |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC=CC=C3 |
Canonical SMILES |
CSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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